N-(4-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are not specified in the available resources .Scientific Research Applications
Hydrogen Bond Network Control
One study highlights the control of hydrogen bond network dimensionality in tetrachloroplatinate salts involving isonicotinamide derivatives. This research demonstrates the rational design of two-dimensional NH⋯Cl hydrogen bond networks, which could be essential for developing new materials with specific properties (Angeloni & Orpen, 2001).
Antimicrobial and Anticancer Agents
Research has focused on synthesizing novel compounds with potential antimicrobial and anticancer activities. For example, a study on the synthesis, characterization, antimicrobial screening, and free-radical scavenging activity of acetoxysulfonamide pyrazole derivatives starting from substituted vanillin chalcones, which includes compounds related to isonicotinamide, shows promising results in both fields (Hamada & Abdo, 2015).
Molecular Docking and Drug Design
Another area of research involves the use of molecular docking studies to explore the potential of novel compounds as anticancer and antimicrobial agents. A study incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine, alongside isonicotinamide derivatives, found that these compounds showed promising results in vitro against pathogenic strains and in anticancer activity studies, suggesting their use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Novel Drug Delivery Systems
Research on the directed assembly of copper(II)-carboxylates using isonicotinamide demonstrates the potential for creating new inorganic–organic hybrid materials. These materials display consistent supramolecular motifs, suggesting their application in designing novel drug delivery systems (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Crystal Engineering and Pharmaceutical Cocrystals
The novel carboxamide-pyridine N-oxide synthon assembly research shows its potential in crystal engineering and pharmaceutical cocrystals. This study opens avenues for designing cocrystals of drugs to improve their solubility and pharmacokinetic properties (Reddy, Babu, & Nangia, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-1-3-14(4-2-13)20-17(21)12-5-8-19-16(11-12)23-15-6-9-22-10-7-15/h1-5,8,11,15H,6-7,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMRSHHILZEFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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